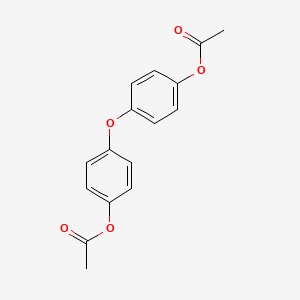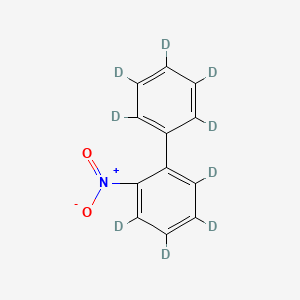
L-alpha-Dilauroyl Phosphatidylcholine-d46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alpha-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity. This compound causes an increase in bile acid and a decrease in hepatic triglycerides and serum glucose.
Vorbereitungsmethoden
L-alpha-Dilauroyl Phosphatidylcholine-d46 can be synthesized through various methods. One common method involves the extraction and precipitation procedures from natural sources such as egg yolk. The purified egg yolk phosphatidylcholine is then labelled with stable isotopes to produce this compound . Industrial production methods often involve custom synthesis for special structural needs, ensuring strict process parameter control to maintain product quality.
Analyse Chemischer Reaktionen
L-alpha-Dilauroyl Phosphatidylcholine-d46 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various NMR solvents to study the structure, reaction mechanism, and reaction kinetics of the compound. Major products formed from these reactions include bile acids and reduced hepatic triglycerides.
Wissenschaftliche Forschungsanwendungen
L-alpha-Dilauroyl Phosphatidylcholine-d46 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms.
Biology: Forms robust and versatile membrane bilayers to study the selective and ATP-driven transport of ions across membranes.
Medicine: Exhibits antidiabetic activity by increasing bile acid and decreasing hepatic triglycerides and serum glucose.
Industry: Used in the preparation of other phosphatidylcholines and for metabolic research to study pathways in vivo.
Wirkmechanismus
The mechanism of action of L-alpha-Dilauroyl Phosphatidylcholine-d46 involves its role as a selective agonist of the orphan nuclear receptor LRH-1 (NR5A2). This receptor is involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating LRH-1, this compound increases bile acid production and reduces hepatic triglycerides and serum glucose levels.
Vergleich Mit ähnlichen Verbindungen
L-alpha-Dilauroyl Phosphatidylcholine-d46 is similar to other phosphatidylcholines such as 1,2-diacyl-sn-glycero-3-phosphocholine and L-alpha-Phosphatidylcholine from egg yolk. its unique feature is the stable isotope labelling, which allows for detailed metabolic research and chemical identification. Other similar compounds include L-alpha-Lysophosphatidylcholine and L-alpha-Phosphatidylcholine .
Eigenschaften
Molekularformel |
C32H64NO8P |
|---|---|
Molekulargewicht |
668.1 g/mol |
IUPAC-Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI-Schlüssel |
IJFVSSZAOYLHEE-RJZXENECSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


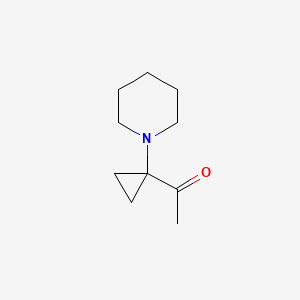
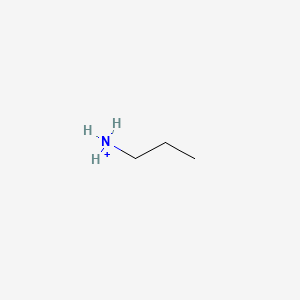
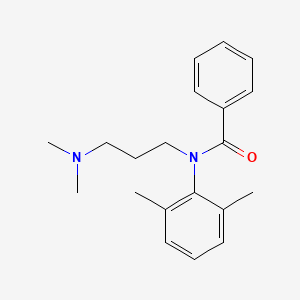
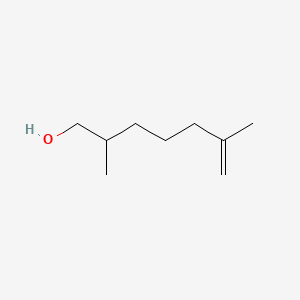
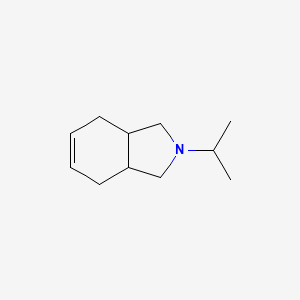
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

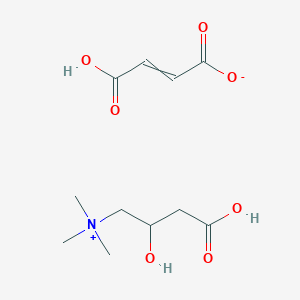
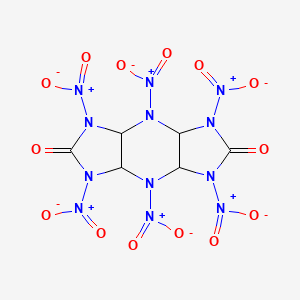
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
